molecular formula C16H20N2O3 B7648276 3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide

3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide

Cat. No. B7648276
M. Wt: 288.34 g/mol
InChI Key: NZRLYDZCUWOIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide, commonly known as PXS-4728A, is a small molecule inhibitor that targets the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a therapeutic target for the treatment of type 2 diabetes. PXS-4728A has been shown to have potential therapeutic applications beyond diabetes, including neurodegenerative diseases and cancer.

Mechanism of Action

PXS-4728A is a selective inhibitor of 3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, PXS-4728A increases the levels of these hormones, which in turn stimulates insulin secretion and improves glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, PXS-4728A has been shown to have other biochemical and physiological effects. A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that PXS-4728A had anti-inflammatory effects in a mouse model of colitis. Another study published in the Journal of Neurochemistry showed that PXS-4728A had neuroprotective effects in a rat model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of PXS-4728A is its selectivity for 3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide, which reduces the risk of off-target effects. However, a limitation of PXS-4728A is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on PXS-4728A. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cancer therapy, as 3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide has been shown to play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of PXS-4728A and its potential therapeutic applications beyond diabetes.

Synthesis Methods

The synthesis of PXS-4728A has been described in detail in a patent application by Pharmaxis Ltd. The method involves the reaction of 4-hydroxybenzaldehyde with 3-isopropyl-5-methyl-1,2-oxazole to form an intermediate, which is then reacted with 3-aminopropionitrile to yield PXS-4728A.

Scientific Research Applications

PXS-4728A has been the subject of several scientific studies investigating its potential therapeutic applications. In a study published in the journal Diabetes, Obesity and Metabolism, PXS-4728A was shown to improve glucose control in patients with type 2 diabetes. Another study published in the Journal of Alzheimer's Disease demonstrated that PXS-4728A had neuroprotective effects in a mouse model of Alzheimer's disease.

properties

IUPAC Name

3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11(2)15-9-14(21-18-15)10-17-16(20)8-5-12-3-6-13(19)7-4-12/h3-4,6-7,9,11,19H,5,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRLYDZCUWOIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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